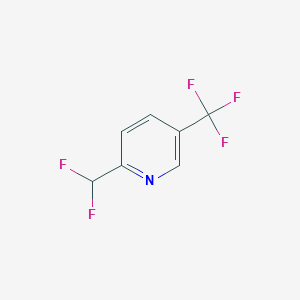
2-(Difluoromethyl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-5-(trifluoromethyl)pyridine is a fluorinated organic compound that has gained significant attention in various fields of research due to its unique chemical properties. The presence of both difluoromethyl and trifluoromethyl groups in the pyridine ring enhances its reactivity and stability, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed reductive coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone, which provides a facile access to difluoromethylarenes under mild reaction conditions . Another method involves the direct C−H-difluoromethylation of pyridines, which represents an efficient and economic way to access these compounds .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine often employs scalable synthetic routes that ensure high yields and purity. The use of readily available nickel catalysts and difluoromethylation reagents, such as difluoromethyl 2-pyridyl sulfone, is common in industrial settings .
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives. Substitution reactions can lead to a variety of functionalized pyridine compounds .
科学的研究の応用
2-(Difluoromethyl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .
類似化合物との比較
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: A versatile reagent used in the synthesis of various organofluorine compounds.
2-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar applications in pharmaceuticals and materials science.
Uniqueness
2-(Difluoromethyl)-5-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This dual substitution enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C7H4F5N |
|---|---|
分子量 |
197.10 g/mol |
IUPAC名 |
2-(difluoromethyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)5-2-1-4(3-13-5)7(10,11)12/h1-3,6H |
InChIキー |
CBFFKBAYQIKQFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(F)(F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)
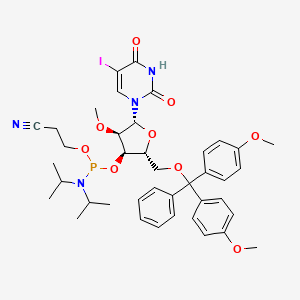
![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)
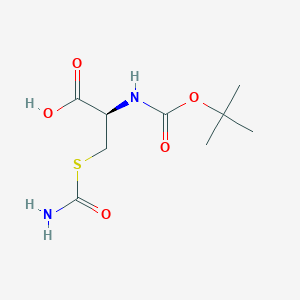
![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
![Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B13715860.png)
![trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)
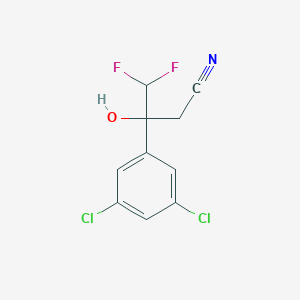
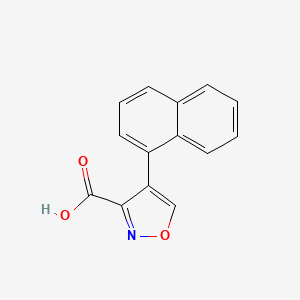
![3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)
